molecular formula C15H23NO2 B8329844 1-(4-[3-(Diethylamino)propoxy]phenyl)ethanone

1-(4-[3-(Diethylamino)propoxy]phenyl)ethanone

Cat. No.: B8329844
M. Wt: 249.35 g/mol
InChI Key: PORNTIHIVVJHQE-UHFFFAOYSA-N
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Description

1-(4-[3-(Diethylamino)propoxy]phenyl)ethanone is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

1-[4-[3-(diethylamino)propoxy]phenyl]ethanone

InChI

InChI=1S/C15H23NO2/c1-4-16(5-2)11-6-12-18-15-9-7-14(8-10-15)13(3)17/h7-10H,4-6,11-12H2,1-3H3

InChI Key

PORNTIHIVVJHQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4′-hydroxyacetophenone (91 mmol) in DMF (80 mL) at rt, solid potassium carbonate (153 mmol) was added. The mesylate prepared from 3-diethylamino-1-propanol and methanesulfonyl chloride (76 mmol) was added to the reaction mixture and heated to 80° C. until completion according to General Procedure Q1, as indicated by TLC or HPLC. After cooling to rt, the reaction mixture was quenched by treating the mixture with saturated sodium bicarbonate. The aqueous layer was poured into EtOAc (100 mL) and washed with H2O (2×50 mL) and brine (50 mL). The organic layer was dried over sodium sulfate, and the solvent was removed in vacuuo to afford the desired 1-{4-[3-(diethylamino)propoxy]phenyl}ethanone. The crude alkylated product was used for further transformation after purifying using silica gel column chromatography (1-4% MeOH/DCM).
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91 mmol
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153 mmol
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4′-hydroxyacetophenone (2.2 mmol) in DMF (10 mL) at rt, solid potassium carbonate (8.0 mmol) was added. The mesylate of N,N-diethyaminopropanol (prepared from the corresponding alcohol and methanesulfonyl chloride) (2.0 mmol) was added to the reaction mixture and heated to 80° C. until completion according to General Procedure Q1, as indicated by TLC or HPLC. After cooling to rt, the reaction mixture was diluted with water and the product was isolated in EtOAc. The combined organic layers were washed with saturated sodium bicarbonate (2×15 ml), water (2×15 ml) and brine (15 ml). The organic layer was dried over magnesium sulfate, and the solvent was removed in vacuuo to afford the desired 1-{4-[3-(diethylamino)propoxy]phenyl}ethanone. The crude alkylated product was purified using silica gel column chromatography. Pure product was obtained with 2-3% MeOH/DCM. (yield 50-60%)
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2.2 mmol
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8 mmol
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10 mL
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